9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
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Overview
Description
9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dioxolo-furo-quinoline framework.
Preparation Methods
The synthesis of 9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dioxolo-furo-quinoline core, which is then functionalized with a methoxyphenyl group. Key steps in the synthesis may include cyclization reactions, aromatic substitutions, and protective group strategies to ensure the stability of intermediates .
laboratory-scale synthesis often employs standard organic chemistry techniques, such as refluxing, chromatography, and crystallization, to purify the final product .
Chemical Reactions Analysis
9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized quinoline derivatives .
Scientific Research Applications
9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to inhibit key bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a simpler quinoline structure.
Chloroquine: Another antimalarial agent with a different substitution pattern on the quinoline ring.
Camptothecin: A natural product with anticancer properties, featuring a quinoline-based structure.
The uniqueness of this compound lies in its dioxolo-furo-quinoline framework, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H13NO5 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one |
InChI |
InChI=1S/C19H13NO5/c1-22-11-4-2-3-10(5-11)17-12-6-15-16(25-9-24-15)7-13(12)20-14-8-23-19(21)18(14)17/h2-7H,8-9H2,1H3 |
InChI Key |
MJQNBXOWNSAKJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC4=CC5=C(C=C42)OCO5)COC3=O |
Origin of Product |
United States |
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